Regioisomeric Patent Exclusivity: Para Isomer as the Sole Antiarrhythmic-Claimed N-Phenylpiperazine Methanesulfonamide
In US Patent 4,906,634, Claim 22 explicitly recites 'N-[4-(piperazin-1-yl)phenyl]methanesulfonamide' as a composition of matter for cardiovascular therapy, specifically for the treatment of arrhythmias where Class III agents are effective . The ortho isomer (CAS 199105-19-6) and meta isomer (CAS 500882-30-4) are not recited in any claim of this patent. This regioisomeric specificity establishes the para-substituted compound as the only patent-protected antiarrhythmic lead within this N-phenylpiperazine methanesulfonamide subclass, providing a defined intellectual property anchor for drug development programs.
| Evidence Dimension | Patent claim coverage for antiarrhythmic utility among N-(piperazinylphenyl)methanesulfonamide regioisomers |
|---|---|
| Target Compound Data | Explicitly claimed in US Patent 4,906,634 Claim 22 as an antiarrhythmic agent |
| Comparator Or Baseline | Ortho isomer (CAS 199105-19-6): Not claimed. Meta isomer (CAS 500882-30-4): Not claimed. |
| Quantified Difference | Qualitative: Claimed vs. unclaimed regioisomers |
| Conditions | US patent claims and specification; no quantitative in vivo data for the specific compound provided in the patent |
Why This Matters
For drug discovery programs operating under freedom-to-operate constraints or seeking patent-protected chemical matter, the para isomer is the only regioisomer with explicit antiarrhythmic composition-of-matter protection, reducing legal uncertainty in lead selection.
- [1] Greenberg SS, Lumma WC Jr, Nickisch K, Wohl RA. US Patent 4,906,634: Novel N-[4-(aminosubstituted)phenyl]methanesulfonamides and their use as cardiovascular agents. Issued March 6, 1990. Claim 22 and specification lines 127-142. View Source
